

Spectroscopic Analysis of 2-Bromobenzothiazole and Its Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2-Bromobenzothiazole**

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This guide provides a detailed comparative analysis of the spectroscopic properties of **2-Bromobenzothiazole** and its key derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for the structural elucidation and characterization of these important heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromobenzothiazole** and its derivatives. This allows for a direct comparison of the influence of different substituents at the 2-position on the spectral characteristics of the benzothiazole core.

¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm and Multiplicity	Assignment
2-Bromobenzothiazole	CDCl ₃	7.96-7.99 (m, 1H), 7.77-7.80 (m, 1H), 7.37-7.48 (m, 2H)[1]	Aromatic Protons[1]
2-Aminobenzothiazole Analog	DMSO-d ₆	~7.85 (Broad Singlet, 2H), ~7.65 (d), ~7.41 (d), ~6.91 (t)[2]	-NH ₂ , Aromatic Protons[2]
2-Methylbenzothiazole	CDCl ₃	7.933, 7.769, 7.40, 7.32, 2.791 (s)[3]	Aromatic Protons, - CH ₃ [3]
2-Chlorobenzothiazole	CDCl ₃	8.08 (d), 7.87 (d), 7.50 (t), 7.40 (t)	Aromatic Protons

¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2-Bromobenzothiazole	CDCl ₃	152.3, 138.9, 137.3, 126.6, 125.7, 122.8, 120.9[1]	C2, Quaternary Carbons, Aromatic CH[1]
2-Aminobenzothiazole Analog	DMSO-d ₆	~167.6, ~151.3, ~132.1, ~129.2, ~122.5, ~121.0, ~110.9[2]	C2, Quaternary Carbons, Aromatic CH[2]
2-Methylbenzothiazole	CDCl ₃	167.3, 153.2, 135.2, 126.2, 125.0, 122.4, 121.5, 19.9	C2, Quaternary Carbons, Aromatic CH, -CH ₃
2-Chlorobenzothiazole	Chloroform-d	153.2, 142.0, 133.1, 126.7, 126.3, 123.0, 121.1	C2, Quaternary Carbons, Aromatic CH

IR Spectral Data

Compound	Technique	Key Vibrational Frequencies (cm ⁻¹)	Functional Group Assignment
2-Bromobenzothiazole	Melt (Liquid)	Data not explicitly detailed in search results.	-
2-Aminobenzothiazole	KBr Pellet	~3400-3200, ~1630, ~1560	N-H stretching, C=N stretching, Aromatic C=C stretching
2-Methylbenzothiazole	-	Data not explicitly detailed in search results.	-
2-Chlorobenzothiazole	-	Data not explicitly detailed in search results.	-

Mass Spectrometry Data

Compound	Ionization Method	Key m/z Values	Fragmentation Pattern Notes
2-Bromobenzothiazole	ESI	[M+H] ⁺ : 213.9326 (calculated), 213.9331 (found)[1]	The presence of bromine is indicated by the characteristic isotopic pattern (¹⁹ Br and ⁸¹ Br).
2-Aminobenzothiazole	ESI	[M+H] ⁺ expected around 151.0	Fragmentation may involve loss of the amino group.[2]
2-Methylbenzothiazole	Electron Ionization	M ⁺ at m/z 149[4]	Fragmentation can involve loss of a methyl radical.
2-Chlorobenzothiazole	GC-MS	M ⁺ at m/z 169 and 171[5]	The isotopic pattern of chlorine (³⁵ Cl and ³⁷ Cl) is a key diagnostic feature.

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of benzothiazole derivatives is as follows:

- Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2][6]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).[6]
- Data Acquisition:

- ^1H NMR: Spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[6]
- ^{13}C NMR: Due to the low natural abundance of the ^{13}C isotope, a higher sample concentration (50-100 mg) and a longer acquisition time may be necessary.[6]
- Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.[6]

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum is as follows:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.[2][6] This is a common and convenient method for solid samples.
 - KBr Pellet: Alternatively, the sample can be ground with potassium bromide and pressed into a thin disk.[2][6]
- Background Spectrum: A background spectrum of the empty sample holder or a pure KBr pellet is recorded first to subtract atmospheric (e.g., CO_2 , H_2O) and instrumental interferences.[2][6]
- Sample Spectrum: The sample is placed in the beam path, and its spectrum is recorded, typically over a range of 4000–400 cm^{-1} .[2]
- Data Analysis: The final spectrum is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.[2]

Mass Spectrometry (MS)

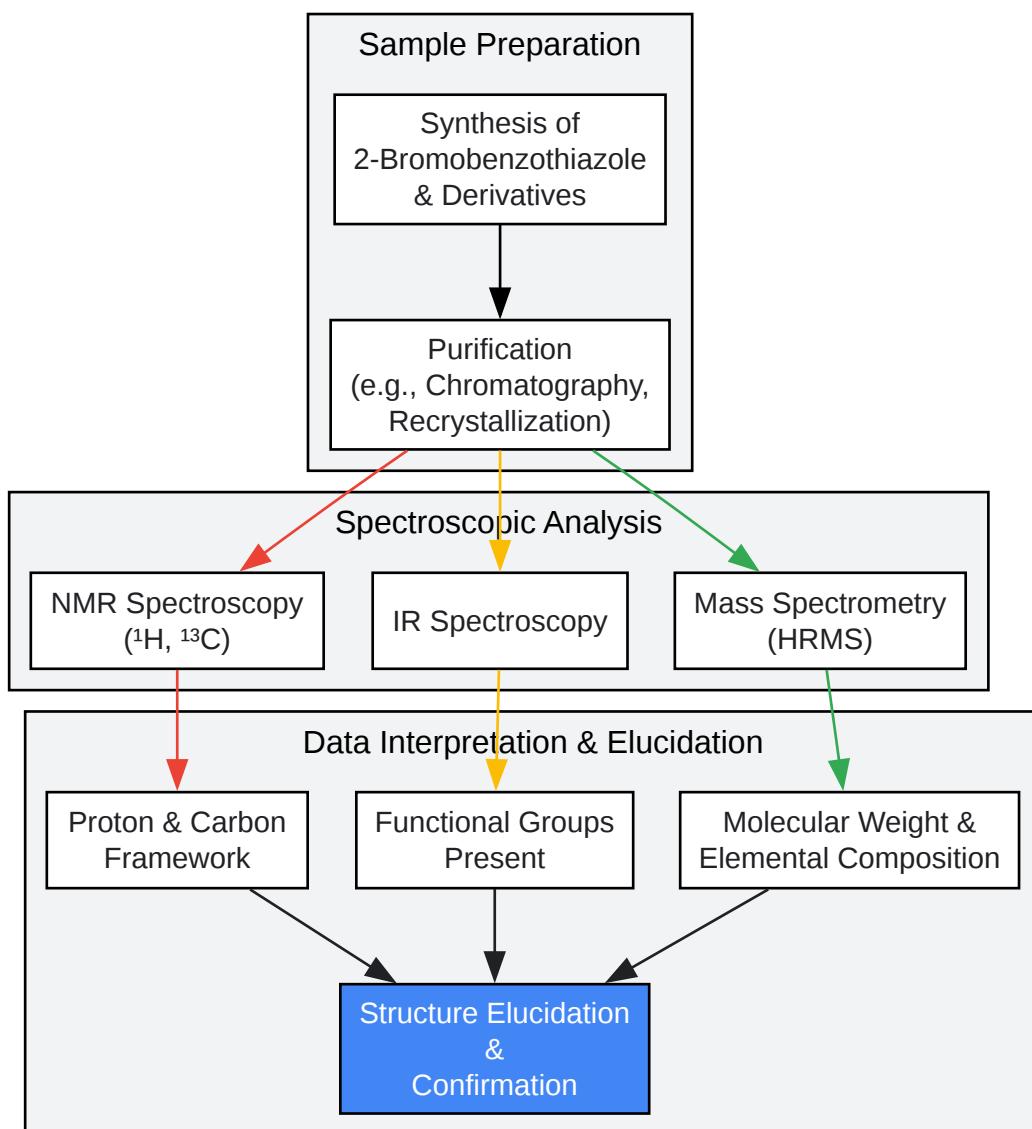
A general workflow for mass spectrometry analysis includes:

- Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: The sample molecules are ionized. Common techniques include Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[2]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[2]
- Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[2] High-resolution mass spectrometry (HRMS) can be used for precise mass determination to confirm the molecular formula.[6]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural elucidation of **2-Bromobenzothiazole** and its derivatives.

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Caption: Workflow for the spectroscopic analysis of benzothiazoles.

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